molecular formula C18H22ClN3O2 B048731 Carcainium chloride CAS No. 1042-42-8

Carcainium chloride

Cat. No.: B048731
CAS No.: 1042-42-8
M. Wt: 347.8 g/mol
InChI Key: YGCONRRHHMKQRL-UHFFFAOYSA-N
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Description

Carcainium chloride, also known as QX 572 or RSD 931, is a quaternary derivative of lidocaine. It is primarily recognized for its antitussive (cough-suppressing) properties. This compound has been studied for its potential to inhibit cough reflexes in various animal models and has shown promising results in clinical trials involving patients with chronic cough and idiopathic interstitial pneumonias .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carcainium chloride is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Carcainium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carcainium chloride has several scientific research applications:

Mechanism of Action

Carcainium chloride exerts its effects by inhibiting the discharges in airway sensory nerves, particularly the rapidly adapting stretch receptors (RARs). This inhibition reduces the cough reflex. Unlike lidocaine, which acts as a local anesthetic, this compound’s mechanism is distinct and involves specific interactions with the sensory nerve fibers .

Comparison with Similar Compounds

    Lidocaine: A local anesthetic with some antitussive properties.

    Benzonatate: Another antitussive agent that acts by numbing the stretch receptors in the lungs.

Comparison:

    Uniqueness: Carcainium chloride’s unique mechanism of action, distinct from lidocaine, makes it a novel antitussive agent. .

Properties

IUPAC Name

bis(2-anilino-2-oxoethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCONRRHHMKQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042-42-8
Record name Ethanaminium, N,N-dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carcainium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARCAINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0DJQ1HBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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